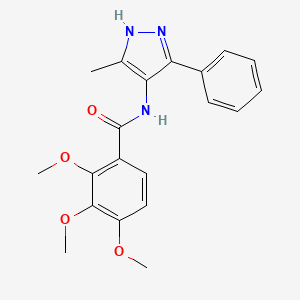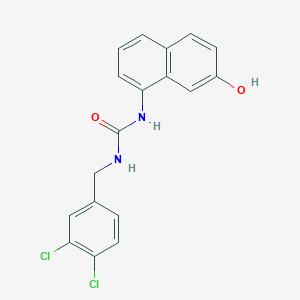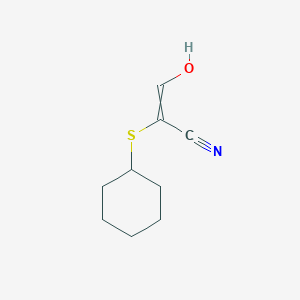
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile est un composé organique caractérisé par la présence d’un groupe cyclohexylsulfanyl lié à un squelette hydroxyprop-2-enenitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile implique généralement la réaction du cyclohexylthiol avec un dérivé approprié de propénitrile dans des conditions contrôlées. Une méthode courante comprend l’utilisation d’une base telle que l’hydrure de sodium (NaH) pour déprotoner le thiol, suivie d’une addition nucléophile au propénitrile. La réaction est généralement effectuée dans un solvant inerte comme le tétrahydrofurane (THF) à basse température pour assurer un rendement élevé et une pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l’efficacité, la rentabilité et la sécurité. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des paramètres de réaction et de techniques de purification avancées telles que la chromatographie ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone à l’aide d’agents oxydants tels que le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Le groupe nitrile peut être réduit en amine à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogénation catalytique.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, où il est remplacé par d’autres groupes fonctionnels à l’aide de réactifs tels que le chlorure de tosyle (TsCl) en présence d’une base.
Réactifs et conditions courants
Oxydation : H2O2, m-CPBA
Réduction : LiAlH4, hydrogénation catalytique
Substitution : TsCl, base (par exemple, pyridine)
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Amines
Substitution : Tosylates, autres dérivés substitués
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes et voies de réaction.
Biologie : Utilisation potentielle dans le développement de composés bioactifs. Ses dérivés peuvent présenter une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles. Les composés ayant des structures similaires ont montré un potentiel prometteur dans le traitement de diverses maladies, notamment le diabète et le cancer.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité peut être exploitée pour créer des polymères, des revêtements et d’autres matériaux avancés.
Applications De Recherche Scientifique
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers, coatings, and other advanced materials.
Mécanisme D'action
Le mécanisme d’action du 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité. La présence du groupe sulfanyl peut influencer son affinité de liaison et sa spécificité, tandis que les groupes nitrile et hydroxyle peuvent participer à la liaison hydrogène et à d’autres interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Phenylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Methylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enamide
Unicité
Le 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile est unique en raison de la présence du groupe cyclohexylsulfanyl, qui confère des propriétés stériques et électroniques spécifiques. Cela le distingue des autres composés similaires, influençant sa réactivité et ses applications potentielles. Le groupe cyclohexyle fournit de l’encombrement stérique, ce qui peut affecter l’interaction du composé avec d’autres molécules et sa stabilité globale.
Propriétés
Numéro CAS |
345581-26-2 |
|---|---|
Formule moléculaire |
C9H13NOS |
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2 |
Clé InChI |
LWKKYTCDMAPOTA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC(=CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
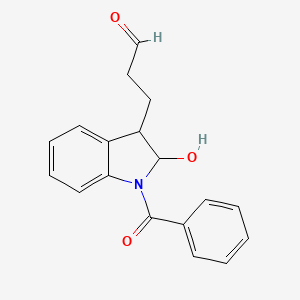
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
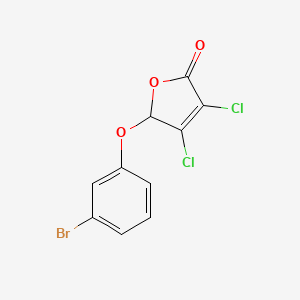
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
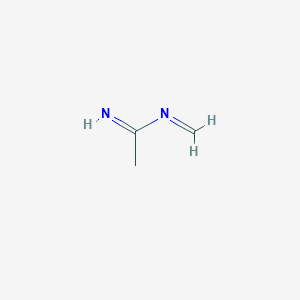
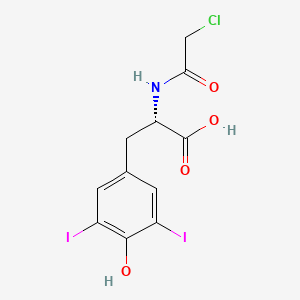

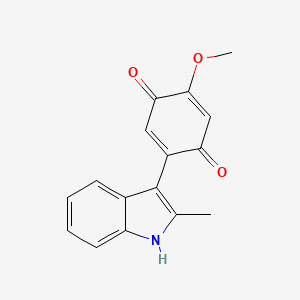

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
